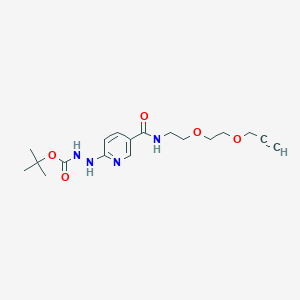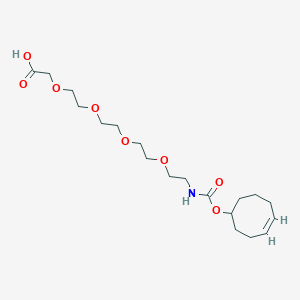
Boc-HyNic-PEG2-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-HyNic-PEG2-alkyne is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG2-alkyne involves multiple steps The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupFinally, the alkyne group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and reproducibility .
化学反应分析
Types of Reactions
Boc-HyNic-PEG2-alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form triazole linkages.
Substitution Reactions: The HyNic moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Substitution Reactions: These reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Substituted HyNic Derivatives: Formed during substitution reactions.
科学研究应用
Boc-HyNic-PEG2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation
Biology: Facilitates the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Used in drug discovery and development, particularly in the design of targeted therapies for various diseases.
Industry: Employed in the production of bioconjugates and functionalized materials for various applications.
作用机制
Boc-HyNic-PEG2-alkyne exerts its effects through the formation of triazole linkages via click chemistry reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, resulting in the formation of stable triazole linkages. This mechanism allows for the selective and efficient conjugation of various molecules, facilitating the development of PROTACs and other functionalized materials .
相似化合物的比较
Similar Compounds
Boc-HyNic-PEG4-alkyne: Similar to Boc-HyNic-PEG2-alkyne but with a longer PEG chain.
Boc-HyNic-PEG8-alkyne: Contains an even longer PEG chain, providing greater flexibility and solubility.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. This compound is particularly useful in the synthesis of PROTACs, where the PEG chain length can significantly impact the efficacy and selectivity of the resulting molecules .
属性
IUPAC Name |
tert-butyl N-[[5-[2-(2-prop-2-ynoxyethoxy)ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWYBZNVKICDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)

![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)

![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)




